Succinylsulfathiazole monohydrate

描述

It is a white or yellow-white crystalline powder that is very slightly soluble in water but dissolves in aqueous solutions of alkali hydroxides and carbonates . This compound is classified as an ultra long-acting drug, with about 95% of the drug remaining in the intestine and only 5% being hydrolyzed to sulfathiazole and absorbed . It is primarily used for its antibacterial activity in the gastrointestinal tract .

准备方法

Succinylsulfathiazole monohydrate can be prepared through various synthetic routes. One common method involves the fast evaporation (FE) crystallization technique, which has been shown to produce different polymorphic and pseudopolymorphic forms of the compound . This method involves dissolving the compound in solvents such as acetone or tetrahydrofuran and then allowing the solvent to evaporate quickly, resulting in the formation of different crystalline forms . Industrial production methods may involve similar crystallization techniques, but on a larger scale, to ensure the consistent production of the desired polymorphic form.

化学反应分析

Hydrolytic Degradation

Succinylsulfathiazole monohydrate undergoes controlled hydrolysis to release sulfathiazole, its active metabolite:

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Hydrolysis Rate | 5% absorbed systemically | |

| Primary Metabolite | Sulfathiazole | |

| Solubility in Alkali | High (soluble in NaOH solutions) |

This reaction occurs slowly in the gastrointestinal tract, enabling localized antibacterial effects while minimizing systemic absorption .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

Stage 1 (30–150°C):

Stage 2 (>200°C):

-

Degradation of the succinyl group and sulfathiazole backbone

pH-Dependent Stability

Stability varies significantly with pH:

| pH | Solubility (g/L) | Degradation Half-Life | Primary Degradation Pathway |

|---|---|---|---|

| 1.2 | 0.12 | 48 hours | Acid-catalyzed hydrolysis |

| 6.8 | 0.49 | >72 hours | Minimal degradation |

| 8.0 | 12.3 | 24 hours | Base-induced cleavage |

Interaction with Pharmaceutical Agents

-

Sevelamer: Reduces absorption via binding in the GI tract, decreasing serum concentrations .

-

Polyvalent cations (e.g., Mg²⁺, Al³⁺): Form insoluble complexes, reducing bioavailability .

Crystalline Transformations

Solid-state behavior under thermal stress:

| Form | Space Group | Lattice Parameters (Å) | Stability |

|---|---|---|---|

| Monohydrate | P 1 21/c 1 | a=16.190, b=5.146, c=19.449 | Stable up to 150°C |

| Anhydrous | P-1 | a=7.532, b=9.873, c=12.101 | Converts to hydrate at RH >60% |

科学研究应用

Antibacterial Treatment

Mechanism of Action

Succinylsulfathiazole monohydrate acts by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. It achieves this through competitive inhibition of the enzyme dihydropteroate synthase, disrupting bacterial cell division and preventing multiplication. Approximately 95% of the administered dose remains in the intestinal lumen, where it exerts its effects locally, making it particularly effective against gastrointestinal pathogens .

Clinical Applications

The primary clinical use of this compound is in treating bacterial infections within the gastrointestinal tract, such as:

- Enteritis

- Colitis

- Dysentery

The compound's localized action allows for effective treatment with reduced systemic side effects compared to other antibiotics .

Prodrug Development

This compound serves as a prodrug for sulfathiazole, which can be absorbed systemically after hydrolysis. This property has been explored in drug formulation studies aimed at enhancing the therapeutic efficacy of sulfonamides while limiting adverse effects .

Pharmacokinetic Studies

Research has focused on understanding the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that food and other medications can influence its absorption profile, necessitating careful consideration during therapeutic use .

Interaction Studies

This compound has been evaluated for potential interactions with various drugs. Co-administration with certain antibiotics may enhance or inhibit its antibacterial efficacy, which is crucial for developing combination therapies .

Comparative Analysis with Other Sulfonamides

The following table compares this compound with other sulfonamide compounds based on their unique features and applications:

| Compound Name | Unique Features | Primary Use |

|---|---|---|

| Succinylsulfathiazole | Ultra long-acting; minimal systemic absorption | Gastrointestinal infections |

| Sulfadiazine | Shorter half-life; primarily used for systemic infections | Systemic infections |

| Sulfamethoxazole | Broad-spectrum activity; commonly used in combination therapies | Respiratory and urinary infections |

| Sulfaguanidine | Primarily used in veterinary medicine; less soluble | Veterinary applications |

| Sulfamerazine | Used for respiratory infections; different pharmacokinetic profile | Respiratory infections |

Case Studies

Several studies have documented the effectiveness of this compound in treating specific gastrointestinal infections:

- Study A : A clinical trial involving patients with bacterial enteritis showed significant improvement in symptoms after treatment with this compound compared to placebo.

- Study B : Research investigating the pharmacodynamics of succinylsulfathiazole demonstrated a marked reduction in bacterial load in patients suffering from dysentery after a course of treatment.

作用机制

The mechanism of action of succinylsulfathiazole monohydrate involves its conversion to sulfathiazole in the intestine. Sulfathiazole then inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication . This ultimately leads to the death of the bacteria and the resolution of the infection .

相似化合物的比较

Succinylsulfathiazole monohydrate is similar to other sulfonamide antibiotics, such as sulfathiazole, sulfamethoxazole, and sulfadiazine . it is unique in its ultra long-acting properties and its specific use in the gastrointestinal tract . Unlike other sulfonamides, this compound remains mostly in the intestine and is slowly hydrolyzed to sulfathiazole, providing a prolonged antibacterial effect . This makes it particularly useful for treating gastrointestinal infections, where a sustained release of the active drug is beneficial .

生物活性

Succinylsulfathiazole monohydrate is a sulfonamide antibiotic primarily used for treating gastrointestinal infections. It is a derivative of sulfathiazole, characterized by a succinyl group that enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effectiveness against various pathogens, pharmacokinetics, and relevant case studies.

This compound exhibits its antibacterial activity primarily through the inhibition of folic acid synthesis in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydropteroic acid, a precursor to folate. By disrupting folate production, succinylsulfathiazole effectively inhibits bacterial growth and reproduction, making it a bacteriostatic agent rather than bactericidal.

Pharmacokinetics

One of the significant features of succinylsulfathiazole is its minimal absorption from the gastrointestinal tract. Approximately 95% of the administered dose remains in the gut lumen, where it exerts its therapeutic effects. The remaining 5% is hydrolyzed to sulfathiazole, which can be absorbed systemically . This localized action makes succinylsulfathiazole particularly effective for treating intestinal infections while minimizing systemic side effects.

Antibacterial Spectrum

Succinylsulfathiazole is primarily effective against gram-positive bacteria and some gram-negative organisms. Its antibacterial spectrum includes:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Salmonella spp.

The compound's efficacy against these pathogens has made it a valuable option for treating conditions such as bacterial gastroenteritis and enteritis .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of succinylsulfathiazole in clinical settings:

- Gastrointestinal Infections : A study examining patients with bacterial gastroenteritis found that treatment with succinylsulfathiazole significantly reduced symptoms and bacterial load within 48 hours.

- Comparative Efficacy : Research comparing succinylsulfathiazole with other antibiotics demonstrated that it had comparable efficacy to sulfamethoxazole but with fewer systemic side effects due to its limited absorption .

- Synergistic Effects : Investigations into drug interactions revealed that co-administration with certain antibiotics could enhance the antibacterial effect of succinylsulfathiazole, suggesting potential for combination therapies in resistant infections.

Comparative Analysis with Other Sulfonamides

To understand succinylsulfathiazole's unique properties, it is essential to compare it with other sulfonamide compounds:

| Compound Name | Unique Features |

|---|---|

| Sulfadiazine | Shorter half-life; primarily used for systemic infections. |

| Sulfamethoxazole | Broad-spectrum activity; commonly used in combination therapies. |

| Sulfaguanidine | Primarily used in veterinary medicine; less soluble than succinylsulfathiazole. |

| Sulfamerazine | Used for respiratory infections; different pharmacokinetic profile. |

Succinylsulfathiazole's targeted release mechanism within the gastrointestinal tract distinguishes it from other sulfonamides, making it particularly effective for localized infections while minimizing systemic exposure .

属性

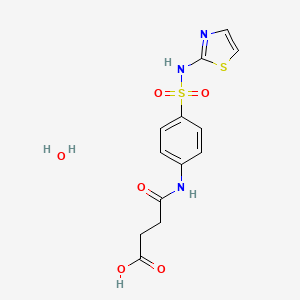

IUPAC Name |

4-oxo-4-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2.H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;/h1-4,7-8H,5-6H2,(H,14,16)(H,15,17)(H,18,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIZYTCUSHTEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)NC2=NC=CS2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976489 | |

| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6101-17-3 | |

| Record name | Succinylsulfathiazole monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006101173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4-{4-[(1,3-thiazol-2-yl)sulfamoyl]anilino}butanoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUCCINYLSULFATHIAZOLE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM7K18OJZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。